molecular formula C40H58 B1235373 Neurosporene CAS No. 502-64-7

Neurosporene

Cat. No.: B1235373
CAS No.: 502-64-7
M. Wt: 538.9 g/mol
InChI Key: ATCICVFRSJQYDV-XILUKMICSA-N
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Description

Neurosporene is a carotenoid pigment and an intermediate in the biosynthesis of lycopene and various bacterial carotenoids. It is a tetra-terpenoid commonly found in plants, bacteria, fungi, and algae. This compound serves as a precursor for more than 600 carotenoids and is known for its antioxidant properties and ability to protect against UV-B radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neurosporene can be synthesized through the desaturation of phytoene, a process that involves the enzyme phytoene desaturase. This enzyme introduces double bonds into the phytoene molecule, converting it into this compound. The process can be carried out in bacterial systems such as Rhodobacter sphaeroides and Rhodobacter capsulatus .

Industrial Production Methods: Industrial production of this compound involves the cultivation of phototrophic purple non-sulfur bacteria like Rhodobacter viridis. These bacteria are grown in photoheterotrophic conditions in large bioreactors. The cells are harvested, and the carotenoids are extracted using solvents like acetone and methanol. The crude extract is then purified using high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Neurosporene undergoes various chemical reactions, including oxidation, reduction, and isomerization.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include lycopene, which is produced through further desaturation of this compound, and various oxidized derivatives that can be used in different applications .

Scientific Research Applications

Neurosporene has several scientific research applications:

    Chemistry: It is used as a model compound to study the properties and reactions of carotenoids.

    Biology: this compound is studied for its role in the biosynthesis of other carotenoids and its function in photosynthetic organisms.

    Medicine: Due to its antioxidant properties, this compound is researched for its potential health benefits, including protection against UV radiation and its role in preventing chronic diseases.

    Industry: this compound is used in the food and cosmetic industries as a natural colorant and antioxidant

Mechanism of Action

Neurosporene exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and cellular components involved in oxidative stress pathways. Additionally, this compound can interact with light-absorbing proteins in photosynthetic organisms, playing a role in light absorption and energy transfer .

Comparison with Similar Compounds

    Lycopene: Like neurosporene, lycopene is a carotenoid with strong antioxidant properties. lycopene is more widely studied and used in various applications.

    Beta-carotene: Another carotenoid, beta-carotene, is a precursor to vitamin A and has similar antioxidant properties.

    Phytoene: Phytoene is the precursor to this compound and undergoes desaturation to form this compound.

Uniqueness of this compound: this compound is unique due to its intermediate position in the carotenoid biosynthesis pathway. It serves as a crucial link between phytoene and lycopene, making it an important compound for studying the biosynthesis and function of carotenoids. Additionally, its relatively low abundance and instability make it a challenging yet valuable compound for research .

Properties

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H58/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-17,19-22,25-31H,13-14,18,23-24,32H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCICVFRSJQYDV-XILUKMICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045315
Record name Neurosporene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neurosporene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

502-64-7
Record name Neurosporene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neurosporene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurosporene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEUROSPORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVN22YW634
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Neurosporene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003114
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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